

Quercetin 3-sulfate chemical structure and properties

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Compound of Interest

Compound Name: Quercetin 3-sulfate

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Quercetin 3-Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate is a major plasma metabolite of quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables. As the sulfated conjugate, it exhibits modified physicochemical properties, including enhanced solubility, which significantly influences its bioavailability and biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, and biological functions of **Quercetin 3-sulfate**. It includes a summary of its antioxidant, anti-inflammatory, and anticancer effects, along with insights into the signaling pathways it modulates. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and drug development.

Chemical Structure and Identification

Quercetin 3-sulfate is structurally characterized by a sulfate group attached to the hydroxyl group at the 3-position of the quercetin backbone.^[1] This modification occurs in vivo through the action of sulfotransferase enzymes.^[1]

Table 1: Chemical Identifiers for **Quercetin 3-Sulfate**

Identifier	Value
IUPAC Name	[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2]
CAS Number	60889-05-6[2]
Molecular Formula	C ₁₅ H ₁₀ O ₁₀ S[2]
SMILES	<chem>C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O</chem> [2]
InChI	InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)[2]
InChIKey	DNAYVNOVGHZZLH-UHFFFAOYSA-N[2]

Physicochemical Properties

The addition of a sulfate group significantly alters the physicochemical properties of quercetin, most notably increasing its water solubility.[1] This enhanced solubility plays a crucial role in its systemic bioavailability and distribution.

Table 2: Physicochemical Properties of **Quercetin 3-Sulfate**

Property	Value	Source
Molecular Weight	382.30 g/mol	[3]
logP	1.6	[4]
logS	-2.8	[5]
pKa (Strongest Acidic)	-2.5	[5]
Polar Surface Area	179 Å ²	[4]
Rotatable Bond Count	3	[4]
Melting Point	Data not available for sulfated form. Quercetin (aglycone): 316 °C	[6]
Boiling Point	Data not available for sulfated form. Quercetin (aglycone): >300 °C (decomposes)	
Solubility	Soluble in water, DMSO (Slightly), Methanol (Very Slightly, Heated, Sonicated)	[1]

Biological Activities and Signaling Pathways

Quercetin 3-sulfate exhibits a range of biological activities, although its potency can differ from that of its parent compound, quercetin. The sulfation can either enhance or diminish specific biological effects.

Antioxidant Activity

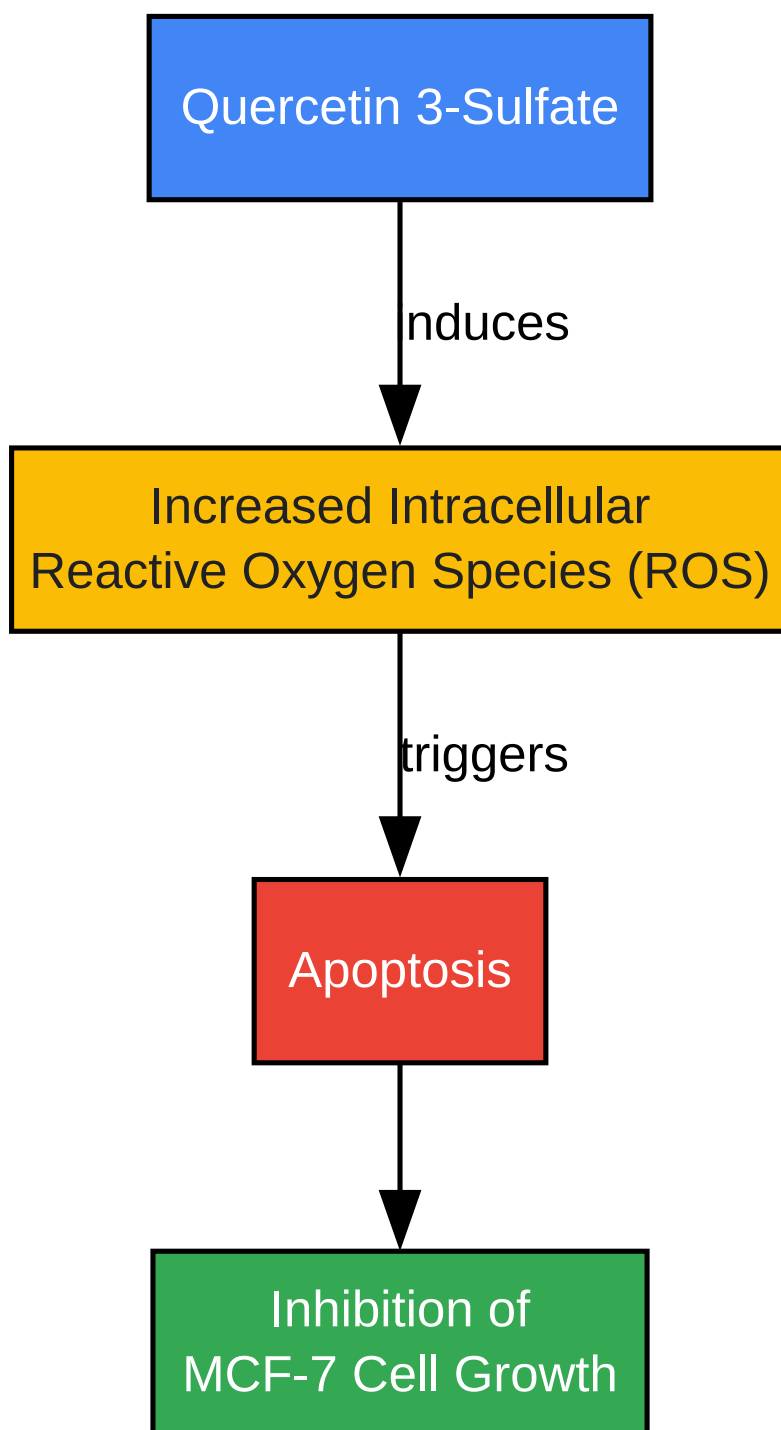
Quercetin 3-sulfate demonstrates antioxidant properties by scavenging free radicals, though some studies suggest its activity may be reduced compared to quercetin due to the sulfation of a key hydroxyl group.[7]

Anti-inflammatory Effects

The compound modulates inflammatory pathways. For instance, **Quercetin 3-sulfate** has been shown to oppose lipopolysaccharide (LPS)-induced inflammatory changes in vascular responses.[3] It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory profile.

Anticancer Activity

Quercetin 3-sulfate has been investigated for its potential anticancer effects. Studies on human breast cancer MCF-7 cells have shown that it can inhibit cell growth and induce apoptosis, primarily through a reactive oxygen species (ROS)-dependent pathway.[5][8]

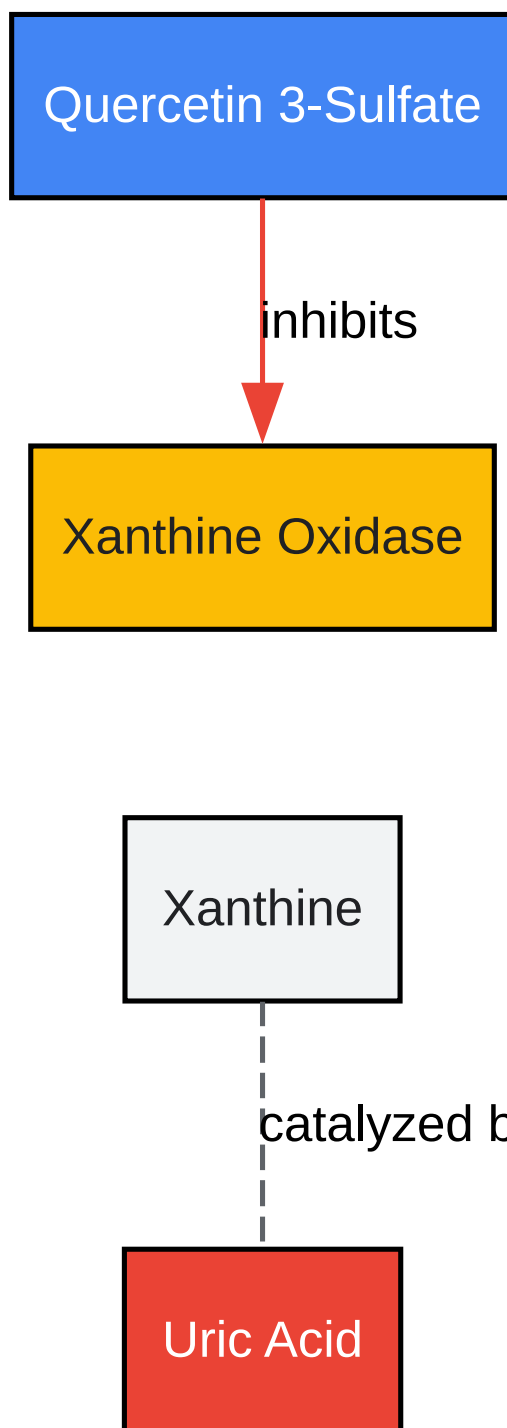


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ROS-dependent apoptosis pathway induced by **Quercetin 3-sulfate** in MCF-7 cells.

Enzyme Inhibition

A notable biological activity of **Quercetin 3-sulfate** is its ability to inhibit certain enzymes. It is a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[9] This inhibition is significantly stronger than that of quercetin itself.



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Inhibition of Xanthine Oxidase by **Quercetin 3-sulfate**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to **Quercetin 3-sulfate**.

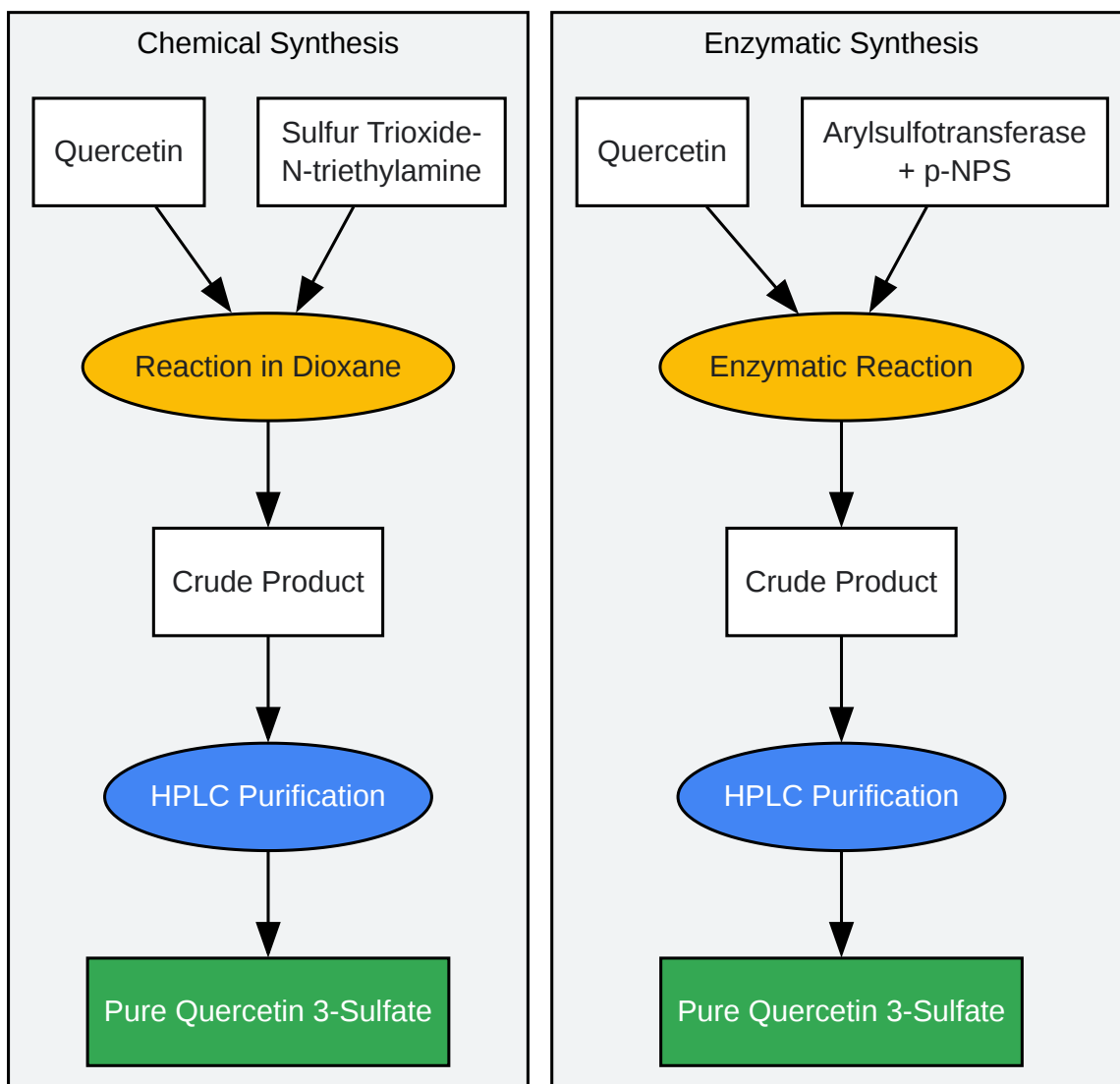
Synthesis of Quercetin 3-Sulfate

4.1.1. Chemical Synthesis^[10]

- **Drying of Quercetin:** Dissolve quercetin (0.5 g, 1.7 mmol) in dry pyridine and remove the solvent by rotary evaporation. Repeat this process twice to ensure the removal of any associated water.
- **Sulfation Reaction:** Dissolve the dried quercetin in dioxane (50 mL). Add sulfur trioxide-N-triethylamine complex (3.1 g, 16.9 mmol) under an argon atmosphere.
- **Incubation:** Place the reaction vessel in a water bath at 40 °C for 90 minutes. The sulfated products will precipitate.
- **Product Recovery:** Decant the dioxane and redissolve the precipitate in methanol.
- **Purification:** Purify the resulting quercetin sulfates using High-Performance Liquid Chromatography (HPLC).

4.1.2. Enzymatic Synthesis^[5]

- **Reaction Mixture Preparation:** Dissolve quercetin (200 mg, 0.664 mmol) in 5 mL of acetone. Add 24 mL of 100 mM Tris-glycine buffer (pH 8.9), p-nitrophenyl sulfate (p-NPS) (205 mg, 0.80 mmol), and arylsulfotransferase (AST) from *Desulfitobacterium hafniense*.
- **Incubation:** Incubate the reaction mixture under specific conditions suitable for the enzyme's activity (e.g., controlled temperature and time).
- **Purification:** Separate and purify the resulting quercetin sulfates, including **Quercetin 3-sulfate**, from the reaction mixture using preparative HPLC.



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